

# Biological activity of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives

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## Compound of Interest

Compound Name:	1-phenyl-1H-pyrrole-2-carbaldehyde
Cat. No.:	B1605559

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An In-Depth Technical Guide to the Biological Activity of **1-Phenyl-1H-Pyrrole-2-Carbaldehyde** Derivatives

## Authored by a Senior Application Scientist Foreword: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of novel therapeutic agents.<sup>[1][2][3]</sup> From the cholesterol-lowering blockbuster Atorvastatin to the multi-kinase inhibitor Sunitinib used in cancer therapy, the pyrrole motif is integral to numerous FDA-approved drugs.<sup>[4]</sup> This guide focuses on a specific, promising subclass: **1-phenyl-1H-pyrrole-2-carbaldehyde** derivatives. The strategic placement of a phenyl group at the N1 position and a reactive carbaldehyde at C2 creates a versatile template for synthesizing diverse compound libraries with a wide spectrum of biological activities. This document provides an in-depth exploration of these activities, the underlying mechanisms, and the experimental methodologies used for their evaluation.

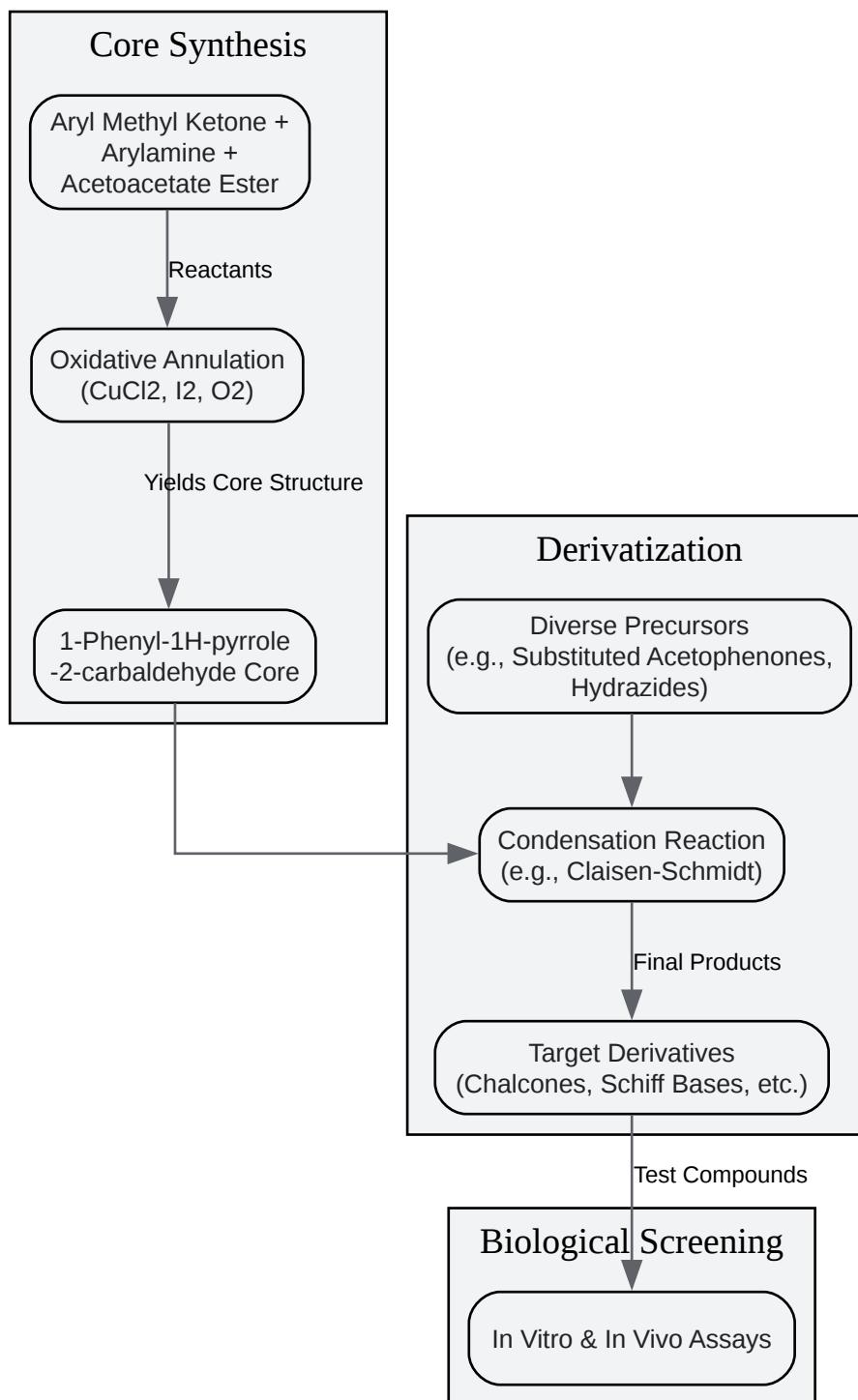
## The Chemical Core and Synthetic Strategy

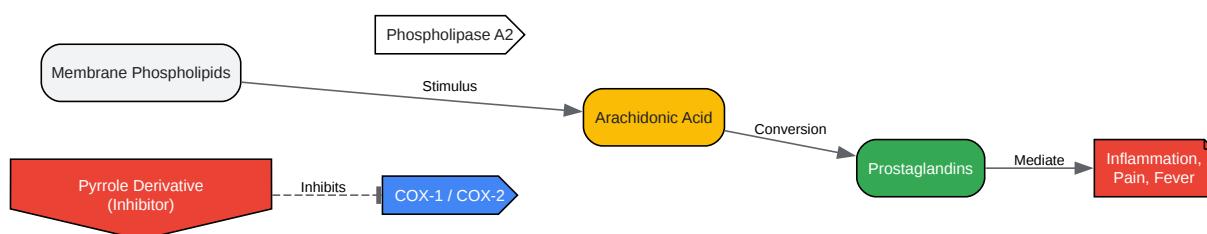
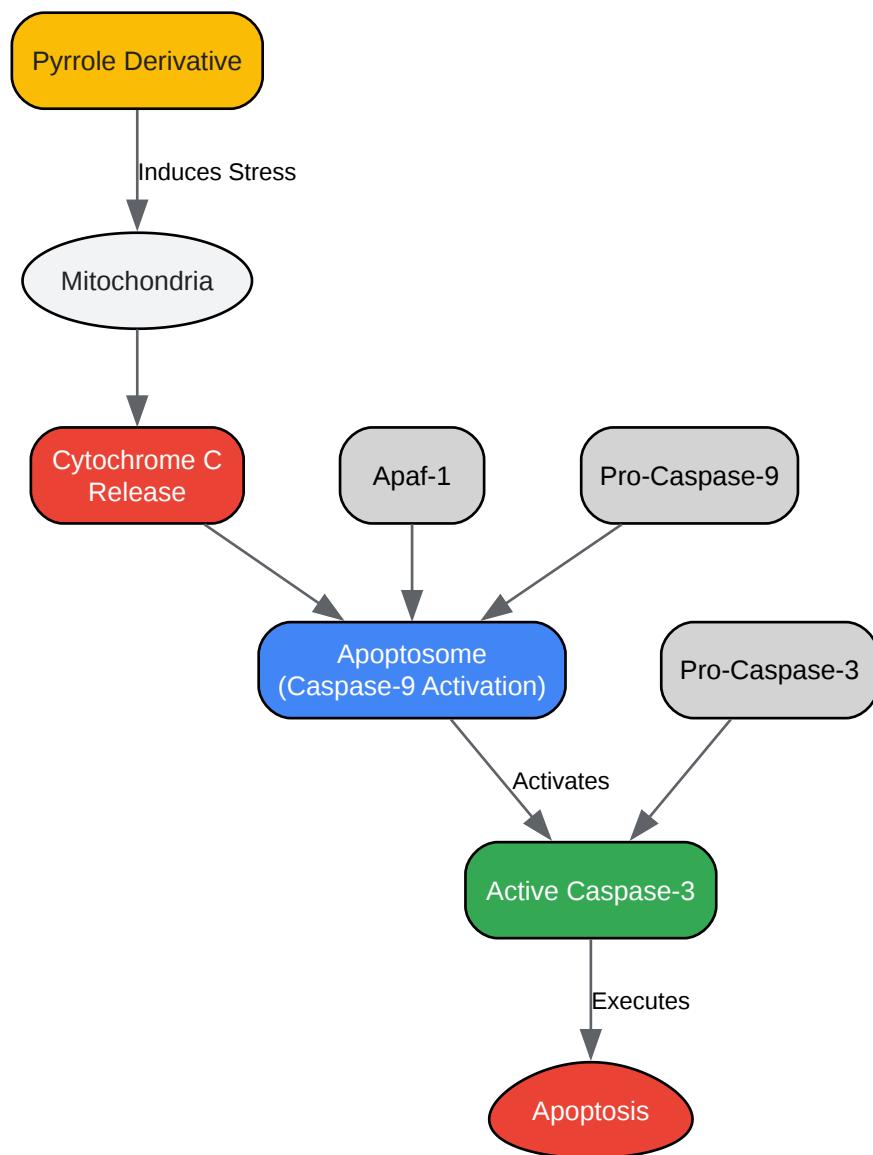
The **1-phenyl-1H-pyrrole-2-carbaldehyde** core is a valuable synthetic intermediate. The aldehyde group serves as a handle for further chemical modifications, such as the formation of Schiff bases, chalcones, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).<sup>[5][6][7]</sup>

A common and efficient method for the synthesis of the core structure involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.<sup>[8]</sup> This approach, often mediated by iodine and a copper catalyst in the presence of oxygen, provides a greener alternative to methods that use hazardous oxidants.<sup>[8]</sup> The Vilsmeier-Haack reaction is another established method for formylating the pyrrole ring to produce the carbaldehyde derivative.<sup>[9]</sup>

## Workflow: General Synthesis of Pyrrole-2-Carbaldehyde Derivatives

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the target compounds, starting from common precursors.



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